molecular formula C30H27F2N3O4 B2531160 (4Z)-4-[(3,4-difluorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 1321931-61-6

(4Z)-4-[(3,4-difluorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No.: B2531160
CAS No.: 1321931-61-6
M. Wt: 531.56
InChI Key: WROBQJQZZHVNKR-BVNFUTIRSA-N
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Description

The compound “(4Z)-4-[(3,4-difluorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4Z)-4-[(3,4-difluorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound may have potential as a biochemical probe or a therapeutic agent. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as its ability to modulate specific molecular targets. This could lead to the development of new drugs for the treatment of various diseases.

Industry

In industry, the compound might be used in the production of specialty chemicals, polymers, or advanced materials. Its unique properties could enable the development of new technologies and applications.

Mechanism of Action

The mechanism of action of “(4Z)-4-[(3,4-difluorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling events are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic and polycyclic organic molecules with imino and carboxamide functional groups. Examples might include:

  • (4Z)-4-[(3,4-dichlorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
  • (4Z)-4-[(3,4-dibromophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Uniqueness

The uniqueness of “(4Z)-4-[(3,4-difluorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” lies in its specific substitution pattern and the resulting electronic and steric effects. These unique features can influence its reactivity, binding properties, and overall biological activity.

Properties

IUPAC Name

4-(3,4-difluorophenyl)imino-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27F2N3O4/c1-37-25-10-8-20(16-26(25)38-2)33-29(36)22-14-18-13-17-5-3-11-35-12-4-6-21(27(17)35)28(18)39-30(22)34-19-7-9-23(31)24(32)15-19/h7-10,13-16H,3-6,11-12H2,1-2H3,(H,33,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROBQJQZZHVNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC(=C(C=C6)F)F)CCCN5CCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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